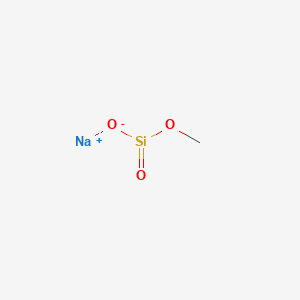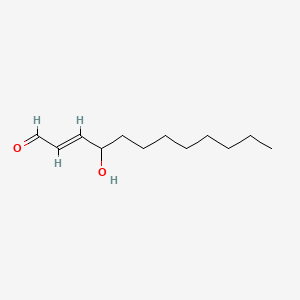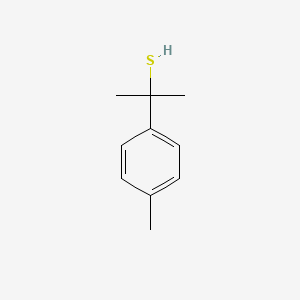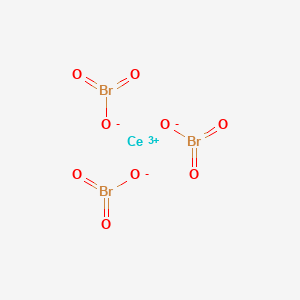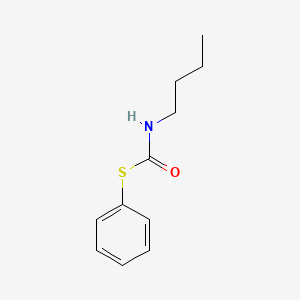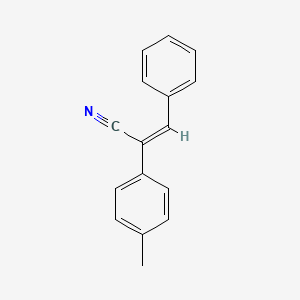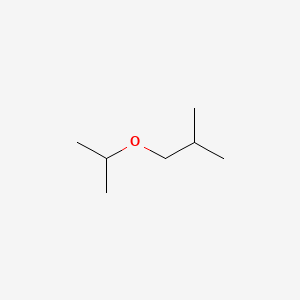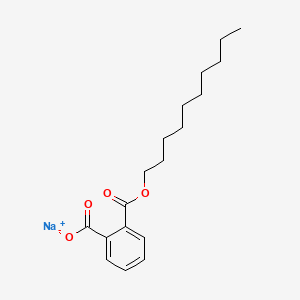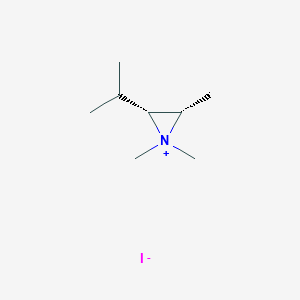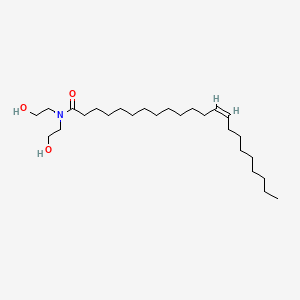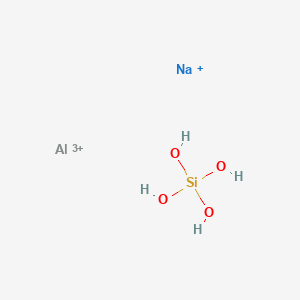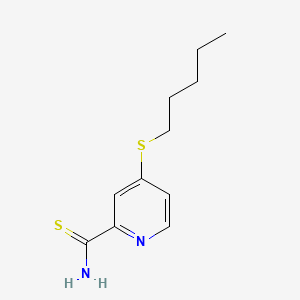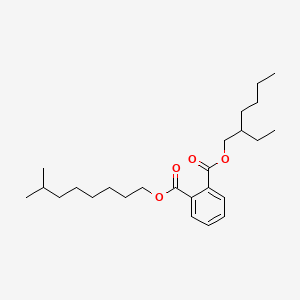
2-Ethylhexyl isononyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl isononyl phthalate is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Phthalates, including this compound, are commonly used in the production of plastics, particularly polyvinyl chloride (PVC). This compound is known for its ability to impart flexibility to PVC, making it suitable for a wide range of applications, including medical devices, packaging materials, and consumer products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl isononyl phthalate typically involves the esterification of phthalic anhydride with a mixture of 2-ethylhexanol and isononanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include elevated temperatures (around 150-200°C) and the removal of water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic anhydride, 2-ethylhexanol, and isononanol into the reactor, along with the acid catalyst. The reaction mixture is heated, and water is continuously removed through distillation. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Ethylhexyl isononyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and isononanol).
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, isononanol.
Oxidation: Phthalic acid, various oxidation products.
Substitution: Substituted phthalates, depending on the nucleophile used.
科学的研究の応用
2-Ethylhexyl isononyl phthalate has several scientific research applications:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Used in the production of flexible medical devices such as tubing and blood bags.
Industry: Employed in the manufacture of flexible PVC products, including cables, flooring, and packaging materials.
作用機序
The primary mechanism of action of 2-Ethylhexyl isononyl phthalate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it interacts with the polymer chains through van der Waals forces and dipole interactions, preventing the chains from packing closely together.
In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects.
類似化合物との比較
2-Ethylhexyl isononyl phthalate can be compared with other phthalate plasticizers, such as:
Di(2-ethylhexyl) phthalate (DEHP): Similar in structure and function, but with different alkyl groups.
Diisononyl phthalate (DINP): Another commonly used plasticizer with similar applications.
Diisodecyl phthalate (DIDP): Used in similar applications but with longer alkyl chains, providing different flexibility and durability properties.
Uniqueness
This compound is unique due to its specific combination of 2-ethylhexanol and isononanol, which imparts distinct physical and chemical properties compared to other phthalates. Its specific molecular structure allows for a balance of flexibility and durability, making it suitable for a wide range of applications.
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
特性
CAS番号 |
85851-92-9 |
|---|---|
分子式 |
C25H40O4 |
分子量 |
404.6 g/mol |
IUPAC名 |
2-O-(2-ethylhexyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-5-7-15-21(6-2)19-29-25(27)23-17-12-11-16-22(23)24(26)28-18-13-9-8-10-14-20(3)4/h11-12,16-17,20-21H,5-10,13-15,18-19H2,1-4H3 |
InChIキー |
SUPDBLGQIUQVLH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


